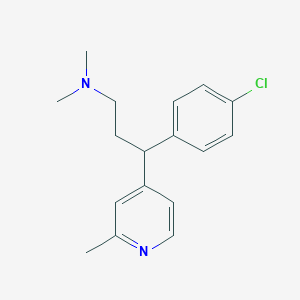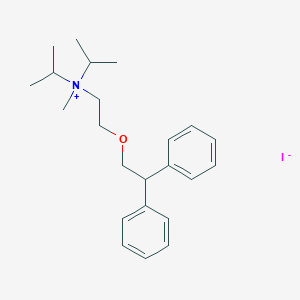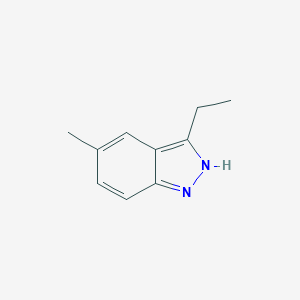![molecular formula C27H31FN2O4 B033758 ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate CAS No. 109083-30-9](/img/structure/B33758.png)
ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. This compound is known for its unique structure, which makes it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation in the body.
生化学的および生理学的効果
Ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models.
実験室実験の利点と制限
One of the advantages of using ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer growth and development. Additionally, its anti-inflammatory properties make it useful for studying the mechanisms of inflammation in the body.
One of the limitations of using ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate in lab experiments is its potential toxicity. It may be toxic to normal cells as well as cancer cells, which could limit its usefulness as a tool for studying cancer growth and development.
将来の方向性
There are several future directions for research on ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate. One potential direction is the development of new drugs based on its structure. Researchers could explore the potential of modifying the structure of the compound to improve its efficacy and reduce its toxicity.
Another potential direction is the study of the compound's mechanism of action. Researchers could investigate the enzymes and pathways that are affected by the compound and explore its potential as a tool for studying cancer growth and development.
Conclusion:
Ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate is a promising compound with potential applications in medicine. Its unique structure and ability to inhibit the growth of cancer cells make it a useful tool for studying cancer growth and development. However, further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate involves several steps. The first step is the reaction of 4-fluorobenzaldehyde with 2-phenyl-5-propan-2-ylimidazole to form 3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazole. The second step involves the reaction of the intermediate product with ethyl 3,5-dihydroxyhept-6-enoate to form ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate.
科学的研究の応用
Ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate has potential applications in the field of medicine. It has been studied for its potential use as an anti-cancer drug due to its ability to inhibit the growth of cancer cells. Additionally, it has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
特性
CAS番号 |
109083-30-9 |
|---|---|
製品名 |
ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate |
分子式 |
C27H31FN2O4 |
分子量 |
466.5 g/mol |
IUPAC名 |
ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C27H31FN2O4/c1-4-34-25(33)17-23(32)16-22(31)14-15-24-26(18(2)3)29-27(19-8-6-5-7-9-19)30(24)21-12-10-20(28)11-13-21/h5-15,18,22-23,31-32H,4,16-17H2,1-3H3/b15-14+ |
InChIキー |
ZVJXPFSQAFIMQI-CCEZHUSRSA-N |
異性体SMILES |
CCOC(=O)CC(CC(/C=C/C1=C(N=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3)C(C)C)O)O |
SMILES |
CCOC(=O)CC(CC(C=CC1=C(N=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3)C(C)C)O)O |
正規SMILES |
CCOC(=O)CC(CC(C=CC1=C(N=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3)C(C)C)O)O |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



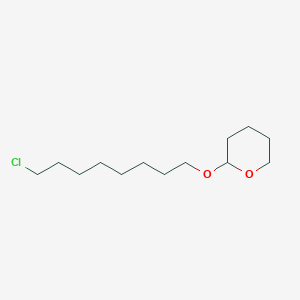
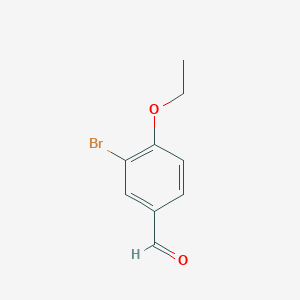
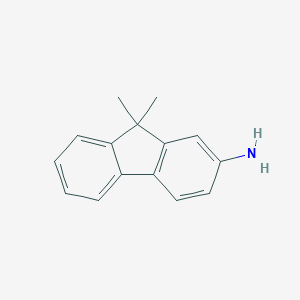
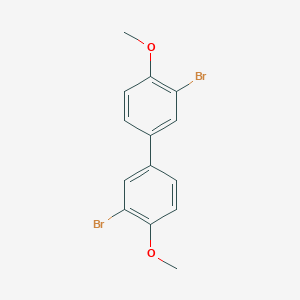
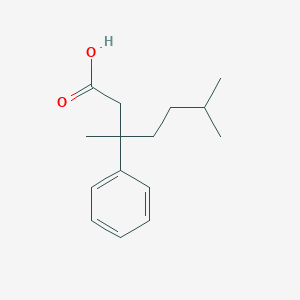
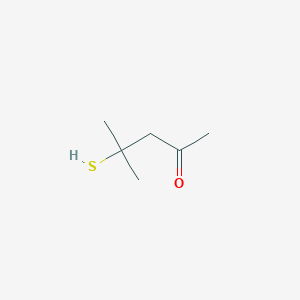
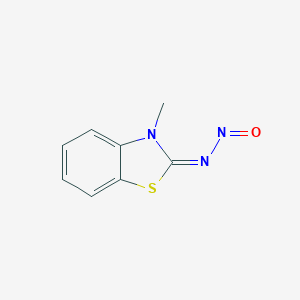
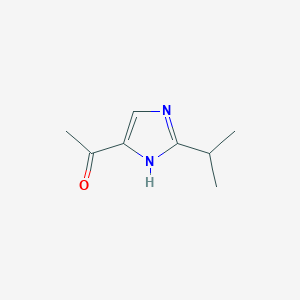
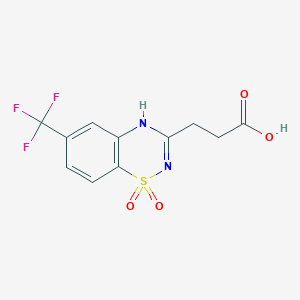
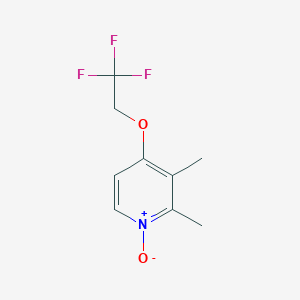
![(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B33698.png)
